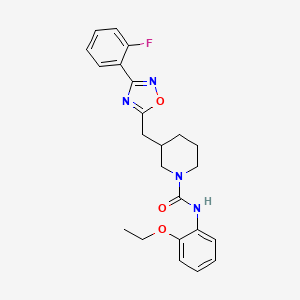

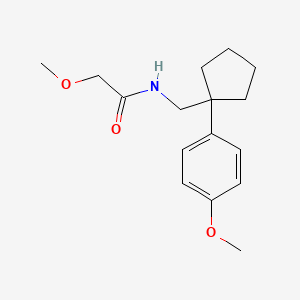

![molecular formula C24H28ClFN2O3 B2540779 2-(4-氯苯氧基)-1-(4-(2-氟苯氧基)-[1,4'-联哌啶]-1'-基)乙烷-1-酮 CAS No. 1706144-78-6](/img/structure/B2540779.png)

2-(4-氯苯氧基)-1-(4-(2-氟苯氧基)-[1,4'-联哌啶]-1'-基)乙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains multiple aromatic rings, a ketone group, and ether linkages, which may contribute to its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of such a compound would involve multiple steps, including the formation of ether linkages and the introduction of the ketone functional group. While the provided papers do not directly describe the synthesis of this exact compound, they do provide insights into related chemical reactions. For instance, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent in quantitative 31P NMR analysis suggests that chlorinated reagents and phosphorus-containing compounds could play a role in the synthesis of chlorophenoxy and fluorophenoxy derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been studied, as seen in the crystal structure analysis of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component . The dihedral angles between the benzene ring and the piperidine rings in this adduct provide insight into the potential steric and electronic interactions in the target compound. The presence of intermolecular hydrogen bonds also suggests that similar interactions could be present in "2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one".

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the behavior of similar molecules. For example, the formation of hydrogen-bonded complexes between phenol and 4-fluorophenol with nitroxide radicals indicates that the fluorophenoxy group in the target compound may participate in hydrogen bonding or other non-covalent interactions . This could affect the compound's reactivity in the presence of other molecules capable of hydrogen bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The presence of aromatic rings, ether linkages, and a ketone group would affect its solubility, boiling point, and potential for intermolecular interactions. The adducts of related compounds, such as 1,1,1-tris(4-hydroxyphenyl)ethane with bipyridyl molecules, demonstrate the ability of these structures to form extensive hydrogen-bonded networks, which could also be a feature of the target compound .

科学研究应用

卤代酚降解机制

对结构与2-(4-氯苯氧基)-1-(4-(2-氟苯氧基)-[1,4'-联哌啶]-1'-基)乙烷-1-酮相关的卤代酚的研究揭示了它们的降解途径。例如,微过氧化物酶/H2O2介导的反应促进了卤代酚(如4-氟苯酚和4-氯苯酚)的脱卤,在醇介质中将它们转化为相应的烷氧基苯酚。此过程由微过氧化物酶-8催化,并涉及辅因子-过氧化物-烷基中间体的形成,导致卤素取代基作为卤离子释放(Osman等人,1997年)。

光催化矿化

已经证明了包括结构与2-(4-氯苯氧基)-1-(4-(2-氟苯氧基)-[1,4'-联哌啶]-1'-基)乙烷-1-酮相似的有机污染物的光催化降解。例如,在氧化剂存在下,在紫外光照射下使用TiO2/BaTiO3导致敌草快甲酯降解,形成各种中间产物,例如4-[(2,4-二氯苯氧基)苯氧基]乙烷和2,4-二氯苯酚。此降解过程由光照光催化剂上产生的自由基介导的氧化还原反应驱动(Devi & Krishnamurthy,2009年)。

生物降解途径

鞘氨醇单胞菌。菌株SS3展示了利用二苯醚及其卤代衍生物作为碳和能源的潜力。该细菌通过涉及1,2-双氧化的机制降解二苯醚,导致形成酚醛半缩醛,随后形成苯酚、邻苯二酚及其卤代对应物。此途径阐明了非特异性酶促攻击,有助于我们了解2-(4-氯苯氧基)-1-(4-(2-氟苯氧基)-[1,4'-联哌啶]-1'-基)乙烷-1-酮等化合物的生物降解机制(Schmidt等人,1992年)。

属性

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClFN2O3/c25-18-5-7-20(8-6-18)30-17-24(29)28-13-9-19(10-14-28)27-15-11-21(12-16-27)31-23-4-2-1-3-22(23)26/h1-8,19,21H,9-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAHMHQMSQSZTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)

![2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2540699.png)

![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2540705.png)

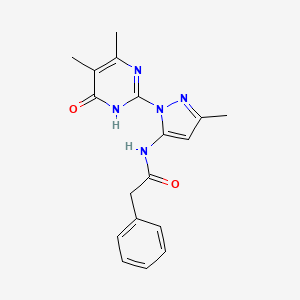

![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)

![7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane](/img/structure/B2540711.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2540714.png)

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)